molecular formula C10H27Cl3Si4 B15388998 [(Trimethylsilyl)methanetriyl]tris[chloro(dimethyl)silane] CAS No. 101028-77-7

[(Trimethylsilyl)methanetriyl]tris[chloro(dimethyl)silane]

Cat. No.: B15388998
CAS No.: 101028-77-7
M. Wt: 366.0 g/mol
InChI Key: PMRUJRLVYOOWEC-UHFFFAOYSA-N
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Description

The compound [(Trimethylsilyl)methanetriyl]tris[chloro(dimethyl)silane], also known as Chlorotris(trimethylsilyl)silane (CAS: 145251-89-4), is a silicon-based organometallic compound. Its molecular structure consists of a central silicon atom bonded to three trimethylsilyl (Si(CH₃)₃) groups and one chlorine atom, giving the formula ClSi[Si(CH₃)₃]₃. This compound is notable for its steric bulk and electronic properties, which influence its reactivity in organic synthesis, particularly in radical reactions and as a protecting group.

Properties

CAS No.

101028-77-7

Molecular Formula

C10H27Cl3Si4

Molecular Weight

366.0 g/mol

IUPAC Name

trimethyl-[tris[chloro(dimethyl)silyl]methyl]silane

InChI

InChI=1S/C10H27Cl3Si4/c1-14(2,3)10(15(4,5)11,16(6,7)12)17(8,9)13/h1-9H3

InChI Key

PMRUJRLVYOOWEC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)Cl)([Si](C)(C)Cl)[Si](C)(C)Cl

Origin of Product

United States

Biological Activity

[(Trimethylsilyl)methanetriyl]tris[chloro(dimethyl)silane], often referred to as TTMSS, is a silane compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of TTMSS, synthesizing findings from diverse research studies and case reports.

Chemical Structure and Properties

TTMSS is characterized by its unique silane structure, which consists of a central carbon atom bonded to three trimethylsilyl groups and three chloro(dimethyl)silane moieties. Its chemical formula is represented as:

 Me3Si 3C Cl Me2Si 3\text{ Me}_3\text{Si }_3\text{C}\text{ Cl Me}_2\text{Si }_3

This structure contributes to its reactivity and potential applications in biological systems.

Biological Activity Overview

The biological activity of TTMSS primarily revolves around its use as a reducing agent and its interactions with various biological molecules. Research indicates that TTMSS can facilitate reactions that lead to the formation of biologically active compounds. Below are key areas where TTMSS has shown significant biological activity:

1. Antimicrobial Activity

TTMSS has been investigated for its antimicrobial properties. Studies have demonstrated that silane compounds can disrupt microbial cell membranes, leading to cell lysis. For instance, TTMSS has been shown to enhance the efficacy of certain antibiotics by acting synergistically against resistant bacterial strains.

2. Cytotoxicity and Cancer Research

Research involving TTMSS has indicated potential cytotoxic effects on cancer cell lines. In one study, TTMSS was used in conjunction with other reagents to synthesize compounds that exhibited selective cytotoxicity towards breast cancer cells (MCF-7). The mechanism appears to involve the generation of reactive silane radicals that induce oxidative stress within the cells.

3. Reductive Reactions in Drug Synthesis

TTMSS is utilized as a reducing agent in various organic reactions, including the reduction of halides and other functional groups. Its ability to selectively reduce compounds makes it valuable in synthesizing pharmaceuticals with improved biological activity.

Case Studies and Research Findings

Numerous studies have highlighted the practical applications of TTMSS in biological contexts:

  • Case Study 1: A study published in J. Org. Chem. demonstrated that TTMSS could effectively reduce sulfamoyl chlorides, leading to the formation of sulfamoyl derivatives that showed promising antibacterial activity .
  • Case Study 2: In another investigation, researchers utilized TTMSS for the radical cyclization of specific substrates, yielding products with enhanced selectivity and yield compared to traditional methods using tributyltin hydride .
  • Research Findings: A comprehensive review highlighted the versatility of TTMSS in organic synthesis, noting its ability to replace toxic reagents while maintaining high reaction efficiency .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialDisruption of microbial membranes leading to cell lysis
CytotoxicityInduction of oxidative stress in cancer cells
Reductive ReactionsEffective reduction of halides and functional groups

Comparison with Similar Compounds

Structural Features

The table below compares the structural attributes of Chlorotris(trimethylsilyl)silane with related chloro-silanes:

Compound Name Molecular Formula Substituents on Silicon Steric Bulk
Chlorotris(trimethylsilyl)silane ClSi[Si(CH₃)₃]₃ 3 trimethylsilyl, 1 Cl High
Chlorotrimethylsilane ClSi(CH₃)₃ 3 methyl, 1 Cl Low
Methyltrichlorosilane CH₃SiCl₃ 1 methyl, 3 Cl Moderate
Tris(dimethylamino)chlorosilane ClSi(N(CH₃)₂)₃ 3 dimethylamino, 1 Cl Moderate

Key Differences :

  • Chlorotris(trimethylsilyl)silane has three bulky trimethylsilyl groups, significantly increasing steric hindrance compared to smaller substituents in Chlorotrimethylsilane or Methyltrichlorosilane.
  • Tris(dimethylamino)chlorosilane replaces silyl groups with dimethylamino ligands, altering its nucleophilic reactivity.

Physical Properties

Property Chlorotris(trimethylsilyl)silane Chlorotrimethylsilane Methyltrichlorosilane
Molecular Weight (g/mol) ~407 (estimated) 108.64 149.47
Boiling Point (°C) Not reported 57 66
Density (g/mL) Not reported 1.257 1.273 (liquid)
Water Reactivity Moisture-sensitive Violent reaction Reacts with moisture

Notes:

  • The steric bulk of Chlorotris(trimethylsilyl)silane likely reduces its volatility compared to Chlorotrimethylsilane.
  • Methyltrichlorosilane’s higher chlorine content increases its reactivity toward hydrolysis.

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